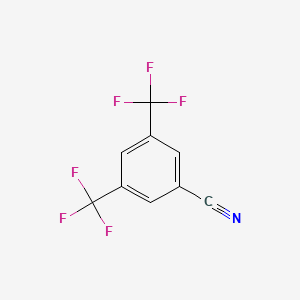

3,5-Bis(trifluoromethyl)benzonitrile

Description

Significance within Organic Chemistry and Materials Science

In organic chemistry, 3,5-bis(trifluoromethyl)benzonitrile serves as a crucial intermediate for synthesizing a range of organic molecules. chemimpex.com The presence of two powerful electron-withdrawing trifluoromethyl (CF₃) groups significantly influences the reactivity of the aromatic ring and the nitrile group. This electronic profile is exploited in the synthesis of pharmaceuticals and agrochemicals, where the incorporation of the 3,5-bis(trifluoromethyl)phenyl moiety can enhance biological activity, metabolic stability, and membrane permeability. chemimpex.commdpi.com The nitrile group itself is a versatile functional handle, capable of being transformed into various other groups such as amines, carboxylic acids, and amides, or participating in cycloaddition reactions to form heterocyclic systems. researchgate.netnih.gov

Within materials science, the compound is instrumental in creating advanced polymers and coatings with desirable properties. chemimpex.com The high thermal and chemical stability conferred by the strong carbon-fluorine bonds makes materials derived from this building block suitable for demanding applications, including those in the aerospace and automotive industries. chemimpex.com The introduction of fluorine atoms into polymers can lead to materials with low surface energy, high resistance to oxidation, and unique optical properties.

Strategic Positioning as a Highly Fluorinated Aromatic Nitrile Building Block

The strategic value of this compound lies in its identity as a highly fluorinated aromatic nitrile building block. The trifluoromethyl groups are responsible for many of the compound's advantageous properties. nih.gov In medicinal chemistry, the CF₃ group is a well-known bioisostere for other groups and can modulate the pKa of nearby functionalities, often leading to enhanced binding affinity to biological targets and improved pharmacokinetic profiles. mdpi.com For example, the 3,5-bis(trifluoromethyl)phenyl motif is a key component in the development of organocatalysts, such as N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, which are highly effective due to their strong hydrogen-bonding capabilities. rsc.org

The nitrile group (-C≡N) is a robust and versatile pharmacophore. nih.gov It is relatively stable to metabolic degradation and can act as a hydrogen bond acceptor, often mimicking a carbonyl group in interactions with biological receptors. nih.gov The combination of the electron-withdrawing CF₃ groups and the nitrile functionality makes the aromatic ring electron-deficient, influencing its reactivity in nucleophilic aromatic substitution reactions. This allows for the strategic introduction of other substituents to build complex molecular frameworks. For instance, the related compound 3,5-bis(trifluoromethyl)benzylamine (B151408) is used to synthesize N-substituted diamines, which are precursors for biologically active compounds and materials for organic electronics. mdpi.com Similarly, derivatives have been used to create potent inhibitors of drug-resistant bacteria and PD-1/PD-L1 inhibitors for cancer therapy, demonstrating the power of this fluorinated building block in drug discovery. acs.orgnih.govmdpi.com

Overview of Research Trajectories and Scope

Current and future research involving this compound and its derivatives is directed along several promising trajectories. A primary focus remains in the pharmaceutical sector, where the 3,5-bis(trifluoromethyl)phenyl moiety is being incorporated into new therapeutic agents. chemimpex.com Research is actively exploring its use in developing substance P (neurokinin-1) receptor antagonists, which have applications in treating inflammatory diseases and psychiatric disorders. google.com Another significant area is the fight against antimicrobial resistance, with novel pyrazole (B372694) derivatives containing this group showing potent activity against methicillin-resistant S. aureus (MRSA) and other drug-resistant bacteria. nih.govmdpi.com

In materials science, the focus is on synthesizing novel fluorinated polymers and liquid crystals. The unique properties imparted by the bis(trifluoromethyl)phenyl group are being harnessed to create materials with enhanced thermal stability, specific optical properties, and tailored surface characteristics. Furthermore, the compound's derivatives are being explored in the field of organocatalysis, where the strong electron-withdrawing nature of the substituents is key to designing highly efficient and selective catalysts for various organic transformations. rsc.org The versatility of this compound as a building block ensures its continued importance in pushing the boundaries of medicinal chemistry, materials science, and chemical synthesis.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-bis(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F6N/c10-8(11,12)6-1-5(4-16)2-7(3-6)9(13,14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKHHAOIHXHOSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80181588 | |

| Record name | 3,5-Bis(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27126-93-8 | |

| Record name | 3,5-Bis(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27126-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(trifluoromethyl)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027126938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27126-93-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Bis(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-bis(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-BIS(TRIFLUOROMETHYL)BENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B2P78CB3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Mechanistic Investigations of 3,5 Bis Trifluoromethyl Benzonitrile

Influence of Bis(trifluoromethyl) Substitution on Aromatic Reactivity

The chemical behavior of the benzene (B151609) ring in 3,5-bis(trifluoromethyl)benzonitrile is profoundly influenced by the presence of two trifluoromethyl (-CF₃) groups. These groups are among the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of fluorine atoms. Their combined inductive effect significantly reduces the electron density of the aromatic ring.

This electron deficiency has two major consequences for the ring's reactivity:

Deactivation towards Electrophilic Aromatic Substitution (EAS): Aromatic rings typically react as nucleophiles in EAS reactions. By withdrawing electron density, the two -CF₃ groups make the benzene ring a much weaker nucleophile, thus deactivating it towards attack by electrophiles. Reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation, which are common for benzene, become significantly more difficult to achieve with this substrate.

Activation towards Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-poor nature of the aromatic ring makes it more susceptible to attack by nucleophiles. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com For a nucleophilic aromatic substitution to occur, a suitable leaving group (such as a halide) must be present on the ring. The strong electron-withdrawing -CF₃ groups are capable of stabilizing the negative charge of the intermediate Meisenheimer complex formed during the reaction, thereby facilitating the substitution. wikipedia.orglibretexts.org The positioning of these groups meta to most positions on the ring means they provide strong inductive stabilization for a nucleophilic attack at any other position.

Nucleophilic and Electrophilic Reactions

The 3,5-bis(trifluoromethyl)phenyl scaffold, when substituted with a halogen, is highly activated for nucleophilic aromatic substitution (SNAr). The reaction proceeds via an addition-elimination mechanism where a nucleophile attacks the carbon atom bearing the leaving group (the halogen). chemistrysteps.comlibretexts.org The resulting negatively charged intermediate, known as a Meisenheimer complex, is stabilized by the strong inductive effect of the two trifluoromethyl groups. wikipedia.org This stabilization lowers the activation energy for the reaction, allowing it to proceed under conditions where an unactivated aryl halide would be inert. libretexts.org A variety of nucleophiles, including alkoxides, amines, and thiolates, can displace the halide. The rate of reaction is also dependent on the nature of the leaving group, with fluoride (B91410) being the most readily displaced among the halogens due to its high electronegativity, which enhances the electrophilicity of the carbon it is attached to. chemistrysteps.com

The nitrile functional group in this compound can be readily reduced to a primary amine, yielding (3,5-bis(trifluoromethyl)phenyl)methanamine. This transformation is a key step in the synthesis of various biologically active molecules and ligands.

Common methods for this reduction include:

Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. Catalysts such as Palladium on carbon (Pd/C), Raney Nickel, or Platinum oxide are effective. The reaction is typically carried out under pressure in a suitable solvent like ethanol (B145695) or methanol. researchgate.netqub.ac.uk

Chemical Reduction: Powerful hydride reagents are highly effective for this conversion. Lithium aluminum hydride (LiAlH₄) is a common choice, capable of reducing the nitrile to the corresponding primary amine after an aqueous workup. chemistrysteps.comyoutube.comlibretexts.org The mechanism involves the nucleophilic addition of two hydride ions to the nitrile carbon, followed by protonation of the resulting nitrogen species during workup. libretexts.org

The following table summarizes common reduction methods for benzonitriles.

| Reagent/Catalyst | Conditions | Product | Notes |

| H₂ / Pd/C | Pressurized H₂, Solvent (e.g., Ethanol) | Primary Amine | Common industrial method; can sometimes lead to secondary amine byproducts. researchgate.netqub.ac.uk |

| LiAlH₄ | Anhydrous solvent (e.g., THF, Et₂O), then H₂O workup | Primary Amine | Highly effective and common lab-scale method. chemistrysteps.comlibretexts.org |

| DIBAL-H | Low temperature, then H₂O workup | Aldehyde | Milder reducing agent that allows for partial reduction to the aldehyde. chemistrysteps.com |

Formation and Reactivity of Organometallic Intermediates

The generation of the Grignard reagent from 3,5-bis(trifluoromethyl)bromobenzene (B1265498) is a critical but hazardous process. This organometallic intermediate is highly valuable for introducing the 3,5-bis(trifluoromethyl)phenyl moiety into other molecules. However, its preparation using traditional methods with magnesium metal has been linked to severe explosions, including one that resulted in a fatality. orgsyn.orglookchem.com

Safety Concerns: Research and thermal analysis have shown that trifluoromethyl-substituted phenyl Grignard reagents can be thermally unstable. lookchem.comresearchgate.net Detonations are believed to be caused by runaway exothermic side reactions, which can be triggered by a loss of solvent contact or moderate heating. orgsyn.orgresearchgate.net The decomposition may involve the destruction of the trifluoromethyl group to form highly stable magnesium fluoride. lookchem.com

Safe and Scalable Procedures: To mitigate these risks, safer protocols have been developed and are strongly recommended for both lab-scale and large-scale synthesis.

Knochel's Halogen-Magnesium Exchange: This is now considered the method of choice for preparing this and other functionalized Grignard reagents. orgsyn.orglookchem.comharvard.edu The procedure involves reacting 3,5-bis(trifluoromethyl)bromobenzene with an alkyl Grignard reagent like isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl). orgsyn.orgsigmaaldrich.com This exchange reaction is rapid even at low temperatures (e.g., 0 °C to -10 °C), which prevents the buildup of heat and avoids the dangerous conditions associated with direct reaction with magnesium metal. orgsyn.org This method shows high functional group tolerance and is suitable for multi-kilogram scale-up. orgsyn.orgharvard.edu

Controlled Direct Reaction: If the direct reaction with magnesium is unavoidable, strict safety measures must be implemented. The use of magnesium granules is preferred over turnings to minimize risks. google.com The reaction should be conducted in a suitable solvent like tetrahydrofuran (B95107) (THF) at controlled, low temperatures (e.g., 30-35 °C), with the rate of addition of the aryl bromide carefully managed to control the exotherm. researchgate.net

The table below compares methods for generating the Grignard reagent.

| Method | Reagents | Typical Conditions | Key Safety & Scalability Aspects |

| Traditional Direct Synthesis | 3,5-Bis(trifluoromethyl)bromobenzene, Mg metal | THF or Et₂O, reflux | High risk of detonation; difficult to scale safely. orgsyn.orglookchem.comresearchgate.net |

| Controlled Direct Synthesis | 3,5-Bis(trifluoromethyl)bromobenzene, Mg granules | THF, 30-35 °C, controlled addition | Safer than traditional method but still carries risk; requires careful thermal management. researchgate.netgoogle.com |

| Halogen-Magnesium Exchange (Knochel Procedure) | 3,5-Bis(trifluoromethyl)bromobenzene, i-PrMgCl·LiCl | THF, -10 °C to 0 °C | Considered the safest and most reliable method; rapid, low-temperature reaction suitable for large scale. orgsyn.orgharvard.edusigmaaldrich.com |

Transformational Chemistry of the Nitrile Group

The nitrile (cyano) group is exceptionally versatile and can be transformed into a wide array of other functional groups.

Hydrolysis to Amides and Carboxylic Acids: The nitrile group can be hydrolyzed under acidic or basic conditions. Mild basic conditions, for instance using sodium hydroxide (B78521) in a controlled manner, can selectively hydrate (B1144303) the nitrile to form 3,5-bis(trifluoromethyl)benzamide (B1297820). nih.govcore.ac.uk More vigorous or prolonged exposure to acid or base will lead to complete hydrolysis, yielding 3,5-bis(trifluoromethyl)benzoic acid. youtube.com

Cycloaddition Reactions: Nitriles can participate as dipolarophiles or dienophiles in cycloaddition reactions to form various heterocyclic rings. For instance, [3+2] cycloadditions with nitrile N-oxides can produce 1,2,4-oxadiazoles, while reactions with azides can yield tetrazoles. mdpi.com The cyclotrimerization of benzonitriles, sometimes catalyzed by low-valent titanium species, can be used to synthesize 1,3,5-triazines. researchgate.net

Hydrolysis to Amides (e.g., 3,5-Bis(trifluoromethyl)benzamide)

The conversion of nitriles to amides is a fundamental transformation in organic synthesis. While direct hydrolysis of this compound to 3,5-bis(trifluoromethyl)benzamide is a plausible chemical reaction, detailed mechanistic studies specifically for this compound are not extensively documented in readily available literature. However, the synthesis of 3,5-bis(trifluoromethyl)benzamide is commonly achieved through other routes, such as the reaction of 3,5-bis(trifluoromethyl)benzoic acid with ammonia (B1221849) or an amine in the presence of a coupling agent. ontosight.ai

3,5-Bis(trifluoromethyl)benzamide is a notable derivative characterized by a benzene ring substituted with two trifluoromethyl groups at the 3 and 5 positions and an amide group at the 1 position. ontosight.ai The presence of the two electron-withdrawing trifluoromethyl groups significantly influences the electronic properties of the aromatic ring and the reactivity of the amide functionality.

Table 1: Properties of 3,5-Bis(trifluoromethyl)benzamide

| Property | Value |

| Chemical Formula | C9H5F6NO ontosight.ai |

| Molecular Weight | 257.13 g/mol sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| CAS Number | 22227-26-5 sigmaaldrich.com |

This table provides a summary of the key properties of 3,5-Bis(trifluoromethyl)benzamide.

Reduction to Aldehydes (e.g., 3,5-Bis(trifluoromethyl)benzaldehyde)

The reduction of nitriles to aldehydes is a valuable synthetic transformation. wikipedia.org Several methods are available for this conversion, including the Stephen aldehyde synthesis, which utilizes tin(II) chloride and hydrochloric acid, and methods employing metal hydrides like diisobutylaluminium hydride (DIBAL-H). wikipedia.orgchemistrysteps.com

For aromatic nitriles, including those bearing trifluoromethyl groups, catalytic reduction methods have been developed. A notable process involves the catalytic reduction of benzonitrile (B105546) derivatives in an aqueous acidic medium. google.com Specifically, the production of 3,5-bis(trifluoromethyl)benzaldehyde (B1330352) from this compound can be achieved through catalytic reduction. google.com One patented method describes the use of a nickel/aluminum alloy catalyst in aqueous formic acid. google.comgoogle.com This approach is highlighted for its efficiency and simplified procedure compared to classical methods. google.com

The reaction conditions for the reduction of aromatic nitriles to aldehydes can be optimized for yield and selectivity. For instance, a study on the reduction of various aromatic nitriles reported moderate to excellent yields of the corresponding aldehydes using calcium hypophosphite in the presence of a nickel(II) complex. rsc.org

Table 2: Catalytic Reduction of this compound

| Reactant | Product | Catalyst | Reaction Medium | Yield |

| This compound | 3,5-Bis(trifluoromethyl)benzaldehyde | Ni-Al-50/50 alloy | 80% Formic Acid | 80% google.com |

This table summarizes the reaction conditions and yield for the synthesis of 3,5-Bis(trifluoromethyl)benzaldehyde via catalytic reduction.

Radical and Transition Metal-Catalyzed Transformations

Functionalization via Click Chemistry using Fluorinated Azides

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a widely used tool for molecular assembly due to its high efficiency, specificity, and mild reaction conditions. nih.govekb.eg Fluorinated azides are valuable reagents in this context, allowing for the introduction of fluorine-containing moieties into various molecules. sigmaaldrich.com

The 3,5-bis(trifluoromethyl)benzyl group is considered a "privileged motif" and has been incorporated into drug candidates. sigmaaldrich.com For example, 3,5-bis(trifluoromethyl)benzyl azide (B81097) has served as a key starting material in the synthesis of neurokinin-1 antagonists. sigmaaldrich.com This azide can participate in cycloaddition reactions, such as with enolizable ketones, to form substituted 1,2,3-triazoles. sigmaaldrich.com

The electrophilic nature of fluorinated azides enhances their reactivity in cycloaddition reactions. sigmaaldrich.com This reactivity, combined with the unique properties conferred by the trifluoromethyl groups, makes them powerful tools in drug discovery and materials science. sigmaaldrich.com The use of such fluorinated building blocks in click chemistry enables the straightforward synthesis of complex molecules with tailored properties.

Spectroscopic and Structural Characterization of 3,5 Bis Trifluoromethyl Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules like 3,5-Bis(trifluoromethyl)benzonitrile. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a comprehensive characterization through various NMR experiments.

The ¹H NMR spectrum of this compound is characterized by its simplicity, arising from the molecule's C2v symmetry. The aromatic region of the spectrum is expected to display two distinct signals corresponding to the two types of protons on the benzene (B151609) ring.

Due to the symmetrical substitution, the protons at positions 2 and 6 (H-2, H-6) are chemically equivalent, as are the trifluoromethyl groups at positions 3 and 5. This results in a single resonance for the H-2 and H-6 protons. The proton at position 4 (H-4) is unique and thus gives rise to a separate signal.

In the closely related compound 3,5-Bis(trifluoromethyl)benzoic acid, the two equivalent aromatic protons at the 2- and 6-positions appear in the range of 8.5–8.6 ppm, while the single proton at the 4-position resonates between 8.1 and 8.4 ppm. bipm.org A similar pattern is anticipated for this compound, with slight shifts in the exact resonance positions due to the differing electronic influence of the nitrile group compared to a carboxylic acid group. The signal for H-2/H-6 typically appears as a singlet or a narrow doublet, while the H-4 signal appears as a singlet or a narrow triplet, with the fine splitting caused by small four-bond (⁴JHH) and five-bond (⁵JHH) proton-proton couplings, which may not always be resolved.

Table 1: Predicted ¹H NMR Spectral Data for this compound Data based on the analogous compound 3,5-Bis(trifluoromethyl)benzoic acid bipm.org

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2, H-6 | ~8.5 | Singlet (s) or narrow doublet |

| H-4 | ~8.2 | Singlet (s) or narrow triplet |

Carbon-13 (¹³C) NMR

The ¹³C NMR spectrum provides further structural confirmation by identifying all unique carbon environments within the molecule. For this compound, five distinct signals are expected in the proton-decoupled spectrum, corresponding to:

The nitrile carbon (C≡N)

The carbon atom to which the nitrile group is attached (C-1)

The equivalent carbons bearing the trifluoromethyl groups (C-3, C-5)

The equivalent carbons bearing protons (C-2, C-6)

The carbon atom at the 4-position (C-4)

The equivalent carbons of the trifluoromethyl groups (-CF₃)

A key feature of the ¹³C NMR spectrum is the coupling between carbon and fluorine nuclei. The signals for the carbons directly bonded to the trifluoromethyl groups (C-3, C-5) and the CF₃ carbons themselves appear as quartets due to one-bond (¹JCF) and two-bond (²JCCF) C-F coupling. mdpi.com This characteristic splitting pattern is a definitive indicator of the CF₃ group's presence and position. For instance, in a similar molecular fragment, the CF₃ carbon signal appears as a quartet with a large coupling constant (¹JCF) of approximately 274.0 Hz. mdpi.com

Table 2: Predicted ¹³C NMR Resonances for this compound Assignments based on general principles and data from analogous structures bipm.orgmdpi.com

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| -C≡N | ~115-120 | Singlet |

| C-1 | ~115 | Singlet |

| C-2, C-6 | ~130-135 | Singlet |

| C-3, C-5 | ~134 | Quartet (²JCF) |

| C-4 | ~125-130 | Singlet |

| -CF₃ | ~123 | Quartet (¹JCF) |

Fluorine-19 (¹⁹F) NMR for Molecular Dynamics and Interactions

Fluorine-19 NMR is an exceptionally sensitive technique for probing molecular structure and environment due to the ¹⁹F nucleus's 100% natural abundance and high gyromagnetic ratio. nih.gov The large chemical shift range of ¹⁹F NMR makes it highly sensitive to subtle changes in the local electronic microenvironment. nih.gov

The 3,5-bis(trifluoromethyl)phenyl moiety is often incorporated into molecules as a reporter group to study molecular interactions and dynamics. researchgate.net Its simple and strong ¹⁹F NMR signal can be monitored for changes in chemical shift, line width, or relaxation times upon binding to macromolecules or changes in solvent environment, providing valuable data on conformational changes or binding events. nih.govresearchgate.net

While the 1D NMR spectra of this compound are relatively straightforward, 2D NMR techniques provide unambiguous assignment of all signals. mdpi.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the signals for the C-2/C-6 and C-4 carbons and their corresponding protons. bipm.org

Correlation Spectroscopy (COSY): This experiment shows correlations between coupled protons. bipm.org For this molecule, any COSY correlation would be very weak, confirming the lack of significant short-range coupling between the aromatic protons.

These techniques, used in concert, allow for a complete and confident assignment of the molecule's NMR spectral data, confirming its substitution pattern and structure. mdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. Both IR and Raman spectroscopy provide a characteristic fingerprint based on the molecule's functional groups and skeletal structure. The analysis is often supported by theoretical calculations to assign specific vibrational modes.

The IR spectrum of this compound displays several characteristic absorption bands that can be assigned to specific vibrational modes. nist.govnist.gov The analysis and assignment of these bands are often aided by normal coordinate analysis, which involves computational methods like Density Functional Theory (DFT) to calculate theoretical vibrational frequencies. mdpi.comnih.govfrontiersin.org

Key vibrational modes for this compound include:

C≡N Stretch: The nitrile group gives rise to a sharp, intense absorption band in the IR spectrum. For benzonitrile (B105546), this fundamental C≡N stretching mode is observed around 2230-2240 cm⁻¹. frontiersin.org This is one of the most characteristic peaks in the spectrum.

C-F Stretches: The trifluoromethyl groups produce very strong absorption bands in the region of 1350-1100 cm⁻¹. These typically arise from asymmetric and symmetric C-F stretching modes. mdpi.com The high intensity is due to the large change in dipole moment during these vibrations.

Aromatic C=C Stretches: Vibrations corresponding to the stretching of the carbon-carbon bonds within the benzene ring typically occur in the region of 1600-1450 cm⁻¹.

Aromatic C-H Stretches: The stretching vibrations of the C-H bonds on the aromatic ring are expected to appear above 3000 cm⁻¹.

Computational studies on similar molecules, such as 3,5-difluorobenzonitrile, utilize Potential Energy Distribution (PED) analysis to determine the contribution of different internal coordinates to each normal mode, allowing for a precise assignment of complex vibrations. nih.gov For example, in benzonitrile, the C≡N stretch is shown to be a highly localized mode. nih.gov

Table 3: Prominent Infrared (IR) Absorption Bands and Their Assignments for this compound Data sourced from the NIST Chemistry WebBook and interpreted with reference to related compounds. mdpi.comnist.govnist.govfrontiersin.org

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2240 | Medium-Strong | C≡N stretching vibration |

| ~1620 | Medium | Aromatic C=C ring stretching |

| ~1470 | Medium | Aromatic C=C ring stretching |

| ~1350 | Very Strong | Asymmetric C-F stretching (CF₃) |

| ~1280 | Very Strong | C-F stretching / Aromatic skeletal vibrations |

| ~1140 | Very Strong | Symmetric C-F stretching (CF₃) |

| ~900 | Strong | Aromatic C-H out-of-plane bending |

| ~720 | Strong | Aromatic C-H out-of-plane bending / CF₃ deformation |

Determination of Conformational Preferences

The conformational landscape of this compound is primarily dictated by the rotation of the two trifluoromethyl (-CF₃) groups attached to the benzene ring. While specific experimental studies on the rotational barriers of this exact molecule are not extensively detailed in the literature, the conformational behavior can be inferred from studies of similar substituted aromatic systems. The rotation of bulky substituents on a benzene ring is a hindered process, giving rise to rotational barriers. mdpi.com

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a fundamental technique for confirming the molecular weight and elucidating the structure of this compound through its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion, which serves to confirm the elemental composition. The molecular formula of this compound is C₉H₃F₆N. nist.gov The exact mass calculated from the sum of the most abundant isotopes of its constituent atoms allows for unambiguous identification. nih.gov

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₃F₆N |

This interactive table provides the fundamental HRMS data used for molecular formula confirmation.

Electron Ionization (EI) and Ionic Series Characterization of Fluorinated Compounds

Electron Ionization (EI) mass spectrometry is a standard method for analyzing volatile organic compounds. The EI mass spectrum of this compound provides a characteristic fingerprint of its fragmentation pathways. nist.gov The National Institute of Standards and Technology (NIST) has compiled reference mass spectra for this compound. nist.govnist.gov

The spectrum is characterized by a prominent molecular ion peak (M⁺) at m/z 239, confirming the molecular weight. The fragmentation pattern is typical for aromatic compounds containing trifluoromethyl groups. Key fragmentation steps include the loss of a fluorine atom, leading to the [M-F]⁺ ion, and the loss of a trifluoromethyl radical, resulting in the [M-CF₃]⁺ ion.

Table 2: Major Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment | Description |

|---|---|---|

| 239 | [C₉H₃F₆N]⁺ | Molecular Ion (M⁺) |

| 220 | [C₉H₃F₅N]⁺ | Loss of a Fluorine atom ([M-F]⁺) |

| 170 | [C₈H₃F₃N]⁺ | Loss of a CF₃ radical ([M-CF₃]⁺) |

This interactive table summarizes the key fragment ions observed in the EI mass spectrum, providing insight into the molecule's stability and fragmentation pathways.

Tandem Mass Spectrometry (MS/MS) Applications

X-ray Crystallography for Three-Dimensional Molecular Arrangement and Intermolecular Interactions

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of this compound has been determined and is available in the Crystallography Open Database (COD) under entry numbers 7039748 and 7042573. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower energy orbitals to higher energy orbitals. uobabylon.edu.iq For this compound, the absorption spectrum is expected to be dominated by π→π* transitions associated with the aromatic benzene ring.

The presence of substituents on the benzene ring can cause a shift in the absorption maxima (λₘₐₓ) to longer wavelengths (red shift) or shorter wavelengths (blue shift) and can also affect the molar absorptivity (ε). uobabylon.edu.iq Both the nitrile (-CN) and trifluoromethyl (-CF₃) groups are electron-withdrawing, which influences the energy levels of the molecular orbitals of the benzene ring. While a specific, publicly available UV-Vis spectrum for this compound is not detailed in the searched literature, studies on similar aromatic nitriles show characteristic absorption bands in the UV region. researchgate.net For instance, a study on a derivative, N-(3,5-bis(trifluoromethyl)benzyl)stearamide, which contains the same substituted phenyl ring, showed two absorption bands at 205.0 nm and 265.7 nm in acetonitrile. mdpi.com

Computational and Theoretical Studies on 3,5 Bis Trifluoromethyl Benzonitrile and Its Derivatives

Quantum Chemical Methods for Electronic Structure and Reactivity

Quantum chemical methods are fundamental in understanding the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these techniques can predict geometries, energies, and a variety of electronic characteristics.

Density Functional Theory (DFT) has become a primary tool for studying fluorinated aromatic compounds due to its balance of computational cost and accuracy. researchgate.net Studies on derivatives of 3,5-bis(trifluoromethyl)benzonitrile, such as N-(3,5-bis(trifluoromethyl)benzyl)stearamide, utilize DFT to elucidate key molecular features. mdpi.comresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a crucial tool for understanding the charge distribution and predicting sites for electrophilic and nucleophilic attack. For N-(3,5-bis(trifluoromethyl)benzyl)stearamide, MEP analysis revealed an electron-rich region (colored red) around the carbonyl oxygen, indicating a site susceptible to electrophilic attack. mdpi.com Conversely, an electron-deficient region (colored blue) was located around the amide nitrogen. mdpi.com The 3,5-bis(trifluoromethyl)phenyl moiety showed a neutral potential (green), suggesting it as a potential site for lipophilic interactions. mdpi.com

Quantum Descriptors: Global reactivity descriptors, calculated from the energies of frontier molecular orbitals, provide quantitative measures of a molecule's stability and reactivity. irjweb.com For a derivative of this compound, these descriptors were computed using the B3LYP/6-311+G(d,p) method. mdpi.com A large HOMO-LUMO energy gap (5.54 eV) and a high chemical hardness value indicated low chemical reactivity and high stability. mdpi.com The negative chemical potential was also associated with good chemical stability. mdpi.com

Vibrational Frequencies: Theoretical vibrational analysis via DFT is used to assign and interpret experimental infrared (IR) and Raman spectra. nih.gov Calculations on 3,5-Bis(trifluoromethyl)phenylboronic acid using the B3LYP/6-311G(d,p) level of theory showed good agreement with experimental FT-IR spectra. ijltet.org For instance, strong absorption bands observed experimentally for C-F stretching vibrations were successfully assigned based on the calculated frequencies. ijltet.org Similarly, in the study of N-(3,5-bis(trifluoromethyl)benzyl)stearamide, DFT calculations helped assign characteristic vibrations, including those for N-H, C=O, and C-F bonds, although calculated frequencies are often scaled to better match experimental values. mdpi.com

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

|---|---|---|

| N–H stretch | 3290.54 | 3642.71 |

| C=O stretch | 1647.48 | 1739.37 |

| C–N–H in-plane deformation | 1557.52 | 1536.04 |

| C–N stretch | 1285.09 | 1280.41 |

| νas C–F | 1174.98 | 1169.85 |

| νs C–F | 1115.40 | 1123.66 |

While DFT methods are widely used, ab initio calculations, which are based on first principles without empirical parameterization, offer a higher level of theory for benchmarking and specific applications.

B3LYP and MP2 Methods: The Becke, 3-parameter, Lee–Yang–Parr (B3LYP) functional is a hybrid DFT method that incorporates a portion of the exact Hartree-Fock exchange, making it one of the most popular methods for organic molecules. nih.gov Møller–Plesset perturbation theory of the second order (MP2) is a widely used ab initio method that incorporates electron correlation effects, which are crucial for accurately describing non-covalent interactions. nih.gov Comparative studies show that methods like MP2 can yield substantially different results for properties like HOMO-LUMO gaps compared to DFT methods. arxiv.org For instance, in studies of benzonitrile (B105546) complexes, both B3LYP and MP2 methods have been employed to investigate cooperativity effects between hydrogen bonding and cation-π interactions. nih.gov

Basis Set Selection: The choice of a basis set is critical in any quantum chemical calculation, as it defines the set of functions used to build the molecular orbitals. mit.edu The selection involves a trade-off between accuracy and computational expense. mit.educhemrxiv.org Pople-style basis sets, such as 6-311+G(d,p), are commonly used and include diffuse functions (+) for describing anions and polarized functions (d,p) for more accurately representing bonding environments. mdpi.comresearchgate.net Correlation-consistent basis sets developed by Dunning, such as the augmented correlation-consistent polarized valence triple-zeta (aug-cc-pVTZ), are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy calculations with methods like MP2. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, providing detailed information about conformational changes and intermolecular interactions. nih.govwvu.edu

MD simulations allow for the exploration of the conformational landscape of flexible molecules. nih.gov While specific MD studies on this compound are not prevalent, simulations of the parent molecule, benzonitrile, provide insight into the dynamics of such systems. nih.govstanford.edufigshare.com These studies have investigated single-molecule and collective orientational relaxation, revealing the formation of local antiparallel structures driven by Coulombic interactions between the nitrile group and hydrogen atoms on adjacent molecules. nih.govstanford.edu For more complex fluorinated systems, MD simulations are essential for understanding how the introduction of fluorine atoms affects catalyst mobility and conformational preferences, which in turn influences reactivity and selectivity. nih.gov

A significant challenge in performing accurate MD simulations of novel molecules, particularly fluorinated ones, is the availability of reliable force field parameters. nih.gov Standard force fields like AMBER and CHARMM may not have parameters for highly substituted or functionalized molecules like this compound and its derivatives. uiuc.edu

The development of new parameters is therefore a critical research area. arxiv.org This process typically involves fitting parameters to high-level quantum mechanical data. For fluorinated aromatic compounds, specific parameters for atomic charges, bonds, angles, and torsions involving the trifluoromethyl groups must be derived. nih.gov For example, a study on fluorinated aromatic amino acids developed parameters for the AMBER force field by deriving implicitly polarized atomic charges (IPolQ) and optimizing bonded terms. nih.gov The accuracy of these new parameters is then validated by comparing simulation results with experimental data, ensuring they can reliably model the structure and dynamics of these specialized systems. nih.gov

Analysis of Molecular Orbitals and Electronic Properties

The study of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is essential for understanding the electronic properties and reactivity of a molecule. schrodinger.com

The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity, kinetic stability, and polarizability. nih.gov

In a theoretical study of N-(3,5-bis(trifluoromethyl)benzyl)stearamide, DFT calculations showed that the HOMO is primarily located on the stearamide portion of the molecule, while the LUMO is concentrated on the 3,5-bis(trifluoromethyl)phenyl moiety. mdpi.com This separation suggests a potential for intramolecular charge transfer upon electronic excitation. The calculated HOMO-LUMO gap for this derivative was 5.54 eV, indicating high stability and low reactivity, which is characteristic of many saturated amide systems. mdpi.com A separate study on 3,5-Bis(trifluoromethyl)phenylboronic acid also computed the HOMO-LUMO gap to interpret its non-linear optical (NLO) activity. ijltet.org

| Descriptor | Symbol | Value |

|---|---|---|

| HOMO Energy | E_HOMO | -7.38 eV |

| LUMO Energy | E_LUMO | -1.84 eV |

| HOMO-LUMO Gap | ΔE | 5.54 eV |

| Electronegativity | χ | 4.61 eV |

| Chemical Potential | μ | -4.61 eV |

| Chemical Hardness | η | 2.77 eV |

Intermolecular Interactions and Supramolecular Assembly

The functional groups of this compound dictate the types of intermolecular interactions it can participate in, which in turn govern its self-assembly into supramolecular structures. The key features of the molecule are the aromatic ring, the nitrile group, and the trifluoromethyl groups.

The nitrile group possesses a strong dipole moment due to the electronegativity difference between carbon and nitrogen. This allows for significant dipole-dipole interactions , where the positive end of one molecule's dipole aligns with the negative end of another.

The aromatic ring can engage in π-π stacking interactions . However, the presence of the highly electronegative fluorine atoms in the -CF₃ groups can modify these interactions. The electron-poor nature of the benzene (B151609) ring in this compound may favor interactions with electron-rich aromatic systems.

Furthermore, the fluorine atoms of the trifluoromethyl groups can participate in various non-covalent interactions. While typically not considered strong hydrogen bond acceptors, fluorine can engage in weak C-H···F hydrogen bonds . More significantly, the electrophilic region on a fluorine atom can interact with a nucleophilic region on another molecule, a phenomenon known as halogen bonding . These interactions, along with dipole-dipole forces, can direct the assembly of molecules in the solid state.

The interplay of these varied intermolecular forces—dipole-dipole, modified π-π stacking, and fluorine-involved interactions—can lead to the formation of complex and well-defined supramolecular architectures, such as chains, sheets, or three-dimensional networks. The rational design of fluorinated molecules is a key challenge in engineering specific supramolecular structures. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR models could be developed to predict their activity for a specific biological target, thereby guiding the synthesis of more potent compounds.

A QSAR study on derivatives of this compound would involve several steps:

Data Set Preparation : A series of derivatives would be synthesized and their biological activity (e.g., IC₅₀ values) experimentally determined. This set of molecules would be divided into a training set for model development and a test set for model validation.

Descriptor Calculation : For each molecule, a variety of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecular structure and can be categorized as:

Electronic Descriptors : These describe the electronic properties of the molecule. For derivatives of this compound, relevant descriptors would include the energies of the HOMO and LUMO, dipole moment, and partial charges on specific atoms. The inclusion of trifluoromethyl groups is known to significantly impact electronic properties. nih.gov

Steric Descriptors : These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area.

Hydrophobic Descriptors : These quantify the lipophilicity of the molecule, with the logarithm of the octanol-water partition coefficient (logP) being the most common. The trifluoromethyl group is known to significantly increase lipophilicity.

Topological Descriptors : These are numerical indices derived from the graph representation of the molecule, describing aspects like branching and connectivity.

Model Development and Validation : Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity. The predictive power of the resulting model would be rigorously assessed using the test set and various statistical metrics.

For derivatives of this compound, key descriptors in a QSAR model would likely be related to hydrophobicity (logP) and electronic effects (e.g., HOMO/LUMO energies, Hammett constants of other substituents) due to the strong influence of the two -CF₃ groups.

| Descriptor Class | Descriptor Example | Potential Influence on Activity |

|---|---|---|

| Hydrophobic | logP | Affects membrane permeability and binding to hydrophobic pockets of target proteins. |

| Electronic | LUMO Energy (ELUMO) | Relates to the molecule's ability to accept electrons, which can be crucial for receptor interactions. |

| Electronic | Dipole Moment | Influences long-range intermolecular interactions with the biological target. |

| Steric | Molecular Volume | Determines the fit of the molecule within the binding site of a receptor. |

| Topological | Wiener Index | Captures information about molecular branching and compactness. |

Note: The data in this table is illustrative and provides examples of descriptors that would be relevant in a QSAR study.

Advanced Applications and Emerging Research Directions

Role in Pharmaceutical and Agrochemical Synthesis

The 3,5-bis(trifluoromethyl)phenyl group is a key pharmacophore in a variety of therapeutic agents. The nitrile functionality of 3,5-Bis(trifluoromethyl)benzonitrile offers a versatile handle for a wide range of chemical transformations, making it an invaluable precursor in the synthesis of complex molecular architectures.

Precursor for Active Pharmaceutical Ingredients (APIs) and Drug Candidates

This compound and its close derivatives are instrumental in the synthesis of numerous Active Pharmaceutical Ingredients (APIs) and drug candidates. The presence of two trifluoromethyl groups on the phenyl ring can significantly enhance the pharmacological profile of a molecule. These groups are often used as bioisosteres for other chemical moieties, such as a chloride or a methyl group, to fine-tune the steric and electronic properties of a lead compound. The introduction of trifluoromethyl groups is a well-established strategy to improve a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. nbinno.comsigmaaldrich.com A notable application is in the synthesis of biphenyl-1,2,3-triazol-benzonitrile derivatives which have been investigated as inhibitors of the PD-1/PD-L1 protein-protein interaction, a key target in cancer immunotherapy. nih.govrsc.org

Design of Cholesteryl Ester Transfer Protein (CETP) Inhibitors and Antileishmanial Agents via Derivatives

Derivatives of this compound are pivotal in the design of inhibitors for the Cholesteryl Ester Transfer Protein (CETP). CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL), and its inhibition is a therapeutic strategy for managing hyperlipidemia and reducing the risk of atherosclerosis. thermofisher.comrsc.org Research has shown that compounds incorporating the 3,5-bis(trifluoromethyl)phenyl moiety can exhibit potent CETP inhibitory activity. biosynth.comvwr.com For instance, novel trifluoromethyl benzamides and 3,5-bis(trifluoromethyl)benzylamino benzamides have been synthesized and evaluated as promising CETP inhibitors. thermofisher.combiosynth.com These studies highlight the importance of the hydrophobic interactions provided by the trifluoromethyl groups in the binding of these inhibitors to the CETP active site. thermofisher.com

While direct synthesis of antileishmanial agents from this compound is not extensively documented, the broader class of fluorinated compounds is of significant interest in the development of antiparasitic drugs. The unique properties conferred by fluorine and trifluoromethyl groups can enhance drug efficacy and overcome resistance mechanisms in various pathogens.

Utility in Developing Substance P (Neurokinin-1) Receptor Antagonists

The 3,5-bis(trifluoromethyl)phenyl group is a cornerstone in the development of potent and selective antagonists for the Substance P (Neurokinin-1, NK-1) receptor. mdpi.comresearchgate.net NK-1 receptor antagonists have therapeutic applications in the prevention of chemotherapy-induced nausea and vomiting, as well as potential uses in treating depression and other central nervous system disorders. organic-chemistry.orgmdpi.comresearchgate.netfishersci.ca

The drug Aprepitant, a widely used NK-1 receptor antagonist, features a 3,5-bis(trifluoromethyl)phenyl ether moiety, which is critical for its high binding affinity to the receptor. The synthesis of Aprepitant and other potent NK-1 antagonists often involves intermediates derived from or containing the 3,5-bis(trifluoromethyl)phenyl structure. Structure-activity relationship studies have consistently demonstrated that the two trifluoromethyl groups on the phenyl ring are crucial for the antagonist activity of these compounds. mdpi.comresearchgate.net

| Drug/Drug Candidate Class | Therapeutic Target | Role of 3,5-Bis(trifluoromethyl)phenyl Moiety | Key Research Findings |

|---|---|---|---|

| Aprepitant | Neurokinin-1 (NK-1) Receptor | Essential for high-affinity binding to the receptor. | Aprepitant is an approved drug for the prevention of chemotherapy-induced nausea and vomiting. organic-chemistry.org |

| CETP Inhibitors | Cholesteryl Ester Transfer Protein (CETP) | Contributes to hydrophobic interactions in the CETP active site. thermofisher.com | Derivatives show potent in vitro inhibitory activity against CETP. thermofisher.combiosynth.com |

| PD-1/PD-L1 Inhibitors | Programmed cell death protein 1/Programmed death-ligand 1 | Core scaffold component in the design of small molecule inhibitors. nih.govrsc.org | Biphenyl-1,2,3-triazol-benzonitrile derivatives have shown inhibitory activity in HTRF assays. rsc.org |

Impact of Fluorine on Drug Design: Lipophilicity, Metabolic Stability, and Pharmacokinetics

The introduction of fluorine atoms or trifluoromethyl groups into drug candidates is a powerful strategy in medicinal chemistry to modulate their physicochemical and pharmacokinetic properties. The two trifluoromethyl groups in this compound exemplify the profound impact of fluorine in drug design.

Metabolic Stability : One of the most significant advantages of incorporating trifluoromethyl groups is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. By replacing a metabolically labile hydrogen or methyl group with a trifluoromethyl group, medicinal chemists can block sites of oxidative metabolism, thereby increasing the drug's half-life and bioavailability. nbinno.com

Pharmacokinetics : The combined effects on lipophilicity and metabolic stability have a direct impact on a drug's pharmacokinetic profile. By improving metabolic stability, trifluoromethyl groups can lead to a longer duration of action, allowing for less frequent dosing. The modulation of lipophilicity can influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group can alter the pKa of nearby functional groups, which can affect a drug's ionization state and, consequently, its absorption and distribution.

| Property | Impact of Trifluoromethyl Groups | Consequence in Drug Design |

|---|---|---|

| Lipophilicity | Increases lipophilicity. | Can enhance membrane permeability and absorption. |

| Metabolic Stability | Blocks sites of oxidative metabolism due to the strong C-F bond. | Increases drug half-life and bioavailability. nbinno.com |

| Pharmacokinetics | Modulates ADME properties through effects on lipophilicity and metabolic stability. | Can lead to improved dosing regimens and overall efficacy. |

Contributions to Materials Science and Polymer Chemistry

While the primary applications of this compound are in the pharmaceutical and agrochemical sectors, its unique structure also presents opportunities in materials science. The presence of two trifluoromethyl groups can impart desirable properties such as thermal stability, chemical resistance, and low surface energy to materials.

Applications as a Monomer or Building Block for Advanced Materials

Although not widely documented as a traditional monomer for polymerization, this compound serves as a valuable building block in the synthesis of more complex molecules that can be used in advanced materials. For instance, related compounds like 3,5-bis(trifluoromethyl)benzylamine (B151408) have been used in the synthesis of N-(3,5-bis(trifluoromethyl)benzyl)stearamide. This reaction forms an amide bond, which is the fundamental linkage in polyamides, a major class of high-performance polymers. The incorporation of the 3,5-bis(trifluoromethyl)phenyl moiety into a polymer backbone could potentially enhance its thermal stability and solubility in organic solvents.

The nitrile group of this compound itself can undergo various chemical transformations to create functionalized monomers. While specific examples of polymers derived directly from this compound are scarce in the literature, the broader field of high-performance polymers often utilizes fluorinated building blocks to achieve superior properties.

Development of Fluorinated Polymers and Ligands

The 3,5-bis(trifluoromethyl)phenyl moiety is a critical component in the design of specialized fluorinated polymers and ligands due to its electronic and steric properties. While the direct polymerization of this compound is not widely reported, its derivatives are instrumental in creating advanced materials and catalytic systems.

Fluorinated polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy. The incorporation of the 3,5-bis(trifluoromethyl)phenyl group can enhance these characteristics. For instance, derivatives of 3,5-bis(trifluoromethyl)benzene are used as monomers in the synthesis of fluorinated polyimides and other high-performance polymers. These materials find applications in aerospace, electronics, and protective coatings where durability under harsh conditions is paramount.

In the realm of coordination chemistry, this compound and its derivatives serve as important ligands for transition metal catalysts. The electron-withdrawing nature of the trifluoromethyl groups can significantly influence the electronic properties of the metal center, thereby tuning its catalytic activity and selectivity. For example, it has been shown that this compound can act as a bidentate ligand, reacting with myoglobin (B1173299) to enhance the solubility of proteins. biosynth.com This interaction highlights its potential in bio-coordination chemistry. Furthermore, the trifluoromethyl groups on this chemical can be utilized for immobilized catalysis reactions. biosynth.com

Derivatives such as N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea are recognized as privileged motifs in the development of organocatalysts. rsc.org These catalysts are effective in a variety of organic transformations due to their ability to form strong hydrogen bonds, activating substrates and stabilizing transition states. rsc.org

Table 1: Applications of 3,5-Bis(trifluoromethyl)phenyl Derivatives in Polymers and Ligands

| Derivative Class | Application Area | Key Properties Conferred by 3,5-Bis(trifluoromethyl)phenyl Moiety |

|---|---|---|

| Fluorinated Polyimides | Aerospace, Electronics | Enhanced thermal stability, chemical resistance |

| Bidentate Ligands | Bio-coordination Chemistry | Increased protein solubility |

| Thiourea-based Organocatalysts | Asymmetric Synthesis | Strong hydrogen bonding, enhanced catalytic activity |

Novel Synthetic Strategies for Fluorinated Building Blocks

The development of efficient and selective methods for the synthesis of organofluorine compounds is a significant area of research. The unique reactivity of fluorinated compounds like this compound presents both challenges and opportunities for synthetic chemists.

Modern synthetic chemistry offers a variety of methods to introduce fluorine or fluoroalkyl groups into organic molecules.

Electrophilic Fluorination : This method involves the use of an electrophilic fluorine source to introduce a fluorine atom into a nucleophilic substrate. While direct electrophilic fluorination of the aromatic ring of this compound is challenging due to its electron-deficient nature, this strategy is more applicable to activated aromatic precursors. Reagents like Selectfluor® are widely used for the electrophilic fluorination of a broad range of substrates under relatively mild conditions. nih.gov

Nucleophilic Fluoroalkylation : This approach utilizes a nucleophilic source of a fluoroalkyl group. For instance, the trifluoromethyl group can be introduced using reagents like trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride (B91410) source. Base-catalyzed nucleophilic additions of TMSCN to α-(trifluoromethyl)styrenes provide a route to CF3-containing nitriles. organic-chemistry.org This method is particularly useful for synthesizing molecules with trifluoromethyl groups on aliphatic chains.

Radical Fluorination/Fluoroalkylation : Radical reactions offer a powerful means to form C-F and C-CF3 bonds. The trifluoromethyl radical (•CF3) is electrophilic and readily adds to electron-rich systems. researchgate.net Photoredox catalysis has emerged as a mild and efficient way to generate trifluoromethyl radicals from various precursors, such as triflyl chloride, enabling the trifluoromethylation of arenes and heteroarenes. princeton.edu While the electron-deficient nature of this compound makes it a less ideal substrate for direct radical trifluoromethylation, this method is highly effective for a wide range of other aromatic compounds. princeton.edursc.org

Table 2: Comparison of Fluorination/Fluoroalkylation Strategies

| Method | Reagent Type | Substrate Requirement | Key Features |

|---|---|---|---|

| Electrophilic Fluorination | Electrophilic F+ source | Electron-rich (nucleophilic) | Mild conditions, broad substrate scope |

| Nucleophilic Fluoroalkylation | Nucleophilic RF- source | Electrophilic | Useful for introducing fluoroalkyl groups |

Biocatalysis is an increasingly important tool for the synthesis of complex molecules with high selectivity. Chemoenzymatic strategies combine the advantages of chemical synthesis with the high selectivity of enzymatic transformations.

Enzymes such as fluorinases, cytochrome P450 monooxygenases, and hydrolases are being explored for the synthesis of fluorinated compounds. nih.govresearchgate.net For example, a "hybrid" chemoenzymatic procedure can be used to produce fluorine-substituted natural products. This can involve the enzymatic preparation of a fluorinated building block, followed by chemical steps to construct the final molecule. ontosight.ai Engineered enzymes are also being developed to catalyze the formation of C-F bonds or to process fluorinated substrates with high efficiency and stereoselectivity, offering a green and powerful alternative to traditional chemical methods for synthesizing chiral fluorinated molecules. nih.govwpmucdn.combohrium.comchemrxiv.org

Direct C-H functionalization is a highly desirable synthetic strategy as it avoids the need for pre-functionalized starting materials. The electron-deficient nature of the C-H bonds in this compound makes their activation challenging. However, advancements in transition-metal-catalyzed C-H activation have made it possible to functionalize even electron-poor aromatic rings.

Nitrile groups can act as directing groups in metal-catalyzed C-H functionalization reactions, guiding the reaction to a specific position on the aromatic ring. nih.gov For instance, palladium-catalyzed reactions have been developed for the meta-selective C-H functionalization of arenes using nitrile-based directing groups. The presence of strongly electron-withdrawing groups like trifluoromethyl can influence the selectivity of these reactions. nih.gov Furthermore, methods for the defluoroalkylation and hydrodefluorination of unactivated trifluoromethylarenes have been developed using organocatalysis and visible light, allowing for the selective cleavage of a single benzylic C-F bond. nih.gov

Future Prospects in Chemical Biology and Sensing Technologies

The unique properties of the 3,5-bis(trifluoromethyl)phenyl group make it a valuable component in the design of probes and sensors for chemical biology and environmental monitoring.

Derivatives of 3,5-bis(trifluoromethyl)benzene have been investigated for their potential in developing new pharmaceuticals. For example, pyrazole (B372694) derivatives containing the 3,5-bis(trifluoromethyl)phenyl moiety have shown potent activity as growth inhibitors of drug-resistant bacteria. mdpi.comnih.gov This highlights the potential of this scaffold in medicinal chemistry and drug discovery.

In the field of sensing, the strong electron-withdrawing nature of the two trifluoromethyl groups can be exploited to create fluorescent sensors. By attaching a fluorophore to the 3,5-bis(trifluoromethyl)phenyl group, it is possible to design probes that exhibit changes in their fluorescence properties upon binding to specific analytes. For instance, benzonitrile (B105546) derivatives with boronic acid groups have been developed as fluorescent sensors for saccharides and fluoride ions. rsc.orgrsc.org The electron-withdrawing trifluoromethyl groups can enhance the sensitivity and selectivity of these sensors by modulating the electronic properties of the fluorophore. The development of new sensors based on the this compound framework for the detection of various biologically and environmentally important species is an active area of research.

Q & A

Q. Table 1. Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Enantiomeric Excess (%) | Key Limitations | Reference |

|---|---|---|---|---|

| Copper-Catalyzed Coupling | 82 | 56 | Sensitive to oxygen/moisture | |

| Palladium-Mediated CN Bond Formation | 67 | N/A | Requires high Pd loading |

Q. Table 2. Spectroscopic Data

| Technique | Key Signals | Application |

|---|---|---|

| ¹⁹F NMR | δ -63.2 ppm (CF₃ groups) | Confirms substituent symmetry |

| Chiral HPLC | Retention time: 12.3 min (R-enantiomer) | Quantifies enantiopurity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.